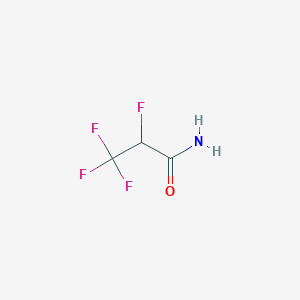

2,3,3,3-Tetrafluoropropanamide

説明

Significance of Fluorinated Amides in Academic Disciplines

The introduction of fluorine into organic molecules, including amides, can dramatically alter their properties. acs.org This has made fluorinated amides crucial in a number of academic disciplines.

In medicinal chemistry , the presence of fluorine can enhance the metabolic stability of a drug by blocking sites susceptible to metabolism. tandfonline.comrsc.org This is because the carbon-fluorine bond is stronger than a carbon-hydrogen bond. Fluorination can also increase a molecule's lipophilicity, which can improve its absorption and distribution in the body. nih.gov Furthermore, the high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups, potentially leading to stronger binding interactions with biological targets. acs.org The incorporation of fluorinated amides has been a key strategy in the development of new pharmaceuticals. acs.org

In the field of agrochemicals , fluorinated compounds are prominent. Many modern herbicides, insecticides, and fungicides contain fluorine. nih.govccspublishing.org.cn Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of these agents. ccspublishing.org.cn Fluorinated amides and their derivatives have been investigated for their potential as potent and selective pesticides. nih.govusda.gov

In materials science , fluorinated polymers are well-known for their high thermal stability and chemical resistance. While not a polymer itself, the principles of incorporating fluorine to enhance material properties apply. Research has explored the use of fluorinated amide additives, such as derivatives of 2,3,3,3-tetrafluoropropanamide, to improve the performance of lithium metal batteries by regulating the interfacial chemistry. acs.org

Overview of Core Research Areas for this compound

Current research on this compound is concentrated in a few key areas, primarily leveraging its properties as a fluorinated building block.

One of the most significant applications of this compound is as a precursor in organic synthesis . Its structure allows for further chemical modifications to create more complex fluorinated molecules. A notable example is its use in the synthesis of agrochemicals. For instance, the derivative N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,3,3-tetrafluoropropanamide (a related compound) serves as a precursor to a potent insecticide. usda.gov This highlights the role of the tetrafluoropropanamide moiety as a key component in the development of new crop protection agents.

Another important area of research is its involvement in Michael addition reactions . The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.comwikipedia.org Research has shown that 2,3,3,3-tetrafluoropropanamides can participate in these reactions, serving as Michael acceptors. tandfonline.com This reactivity allows for the synthesis of a variety of complex molecules with defined stereochemistry, which is crucial for applications in drug discovery and development.

Furthermore, derivatives of this compound have been explored for their direct applications. For example, N,N-diethyl-2,3,3,3-tetrafluoropropionamide has been rationally designed as an electrolyte additive for lithium metal batteries. acs.org In this context, the fluorinated amide helps to create a stable solid electrolyte interphase (SEI) on the anode, leading to improved battery performance and stability. acs.org This demonstrates the potential of this class of compounds in advanced materials science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,3,3-tetrafluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F4NO/c4-1(2(8)9)3(5,6)7/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYKCQDGXLJODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380240 | |

| Record name | 2,3,3,3-tetrafluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-57-0 | |

| Record name | 2,3,3,3-tetrafluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,3,3,3 Tetrafluoropropanamide and Its Derivatives

Strategies for Carbon-Fluorine Bond Formation at the α-Position

The formation of a carbon-fluorine bond at the α-position to a carbonyl group is a key step in the synthesis of α-fluorinated amides. Traditional approaches have been expanded by modern methodologies that offer greater control and broader substrate scope.

The direct fluorination of unactivated C(sp³)-H bonds is a powerful tool for synthesizing organofluorine compounds. iu.edu Palladium-catalyzed C-H bond functionalization represents a prominent strategy for the site-selective introduction of fluorine. iu.edunih.gov In this approach, a directing group, often incorporated into the amide structure, guides a palladium catalyst to a specific C-H bond, typically at the β-position, facilitating its activation and subsequent fluorination. iu.edu

Reagents such as Selectfluor (F-TEDA-BF4) are commonly employed as the electrophilic fluorine source in these transformations. iu.edunih.gov The process generally involves the formation of a palladacycle intermediate, followed by oxidative addition with the fluorinating agent to create a Pd(IV)-F species, which then undergoes reductive elimination to yield the α-fluorinated product. iu.edu This method allows for high regio- and diastereoselectivity in the synthesis of β-fluorinated amino acid derivatives and aliphatic amides from readily available precursors. iu.edunih.gov

Another approach involves the catalytic, asymmetric α-fluorination of acid chlorides. nih.gov Chiral ketene (B1206846) enolate intermediates, generated from the acid chlorides, can be efficiently fluorinated with electrophilic reagents like N-fluorodibenzenesulfonimide (NFSI). The resulting α-fluoro acyl intermediate is then quenched with an amine to produce the desired α-fluorinated amide with high enantioselectivity. nih.gov

Table 1: Electrophilic Fluorination Strategies

| Method | Catalyst/Reagent | Substrate Type | Key Feature |

|---|---|---|---|

| Directed C-H Fluorination | Palladium Acetate (B1210297) / Selectfluor | Aliphatic Amides | High site-selectivity at β-position. iu.edunih.gov |

Conventional α-functionalization of carbonyl compounds relies on the generation of a nucleophilic enolate. However, innovative strategies have been developed that reverse this polarity (a concept known as "umpolung"), enabling the use of nucleophilic fluorinating agents. nih.govspringernature.com This is particularly advantageous as it avoids the often harsh and strongly oxidizing conditions associated with electrophilic fluorine sources. nih.gov

In this method, the amide is first activated, for instance with triflic anhydride, to make the α-position electrophilic. springernature.comu-tokyo.ac.jp This "enolonium" equivalent can then react with a mild, nucleophilic fluoride (B91410) source, such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), to achieve chemoselective α-fluorination. springernature.com A key advantage of this approach is its orthogonality; it can selectively fluorinate the α-position of an amide even in the presence of other carbonyl groups, a feat not possible with standard enolate chemistry. springernature.com

A distinct but related method involves the copper-catalyzed reaction of α-diazocarbonyl compounds with a nucleophilic fluoride source like potassium fluoride (KF) in hexafluoroisopropanol (HFIP). princeton.edu This process facilitates an H-F insertion, providing access to complex α-fluorocarbonyl derivatives under mild conditions and is adaptable for radiofluorination with [¹⁸F]KF. princeton.edu

N-Perfluoroalkylation and Subsequent Defluorination Pathways

An alternative strategy for generating α-fluorinated amides involves the construction of an N-perfluoroalkylated intermediate followed by a controlled defluorination reaction. This pathway provides a unique entry to these valuable motifs. acs.orgacs.org

A one-pot approach has been developed that begins with the radical N-perfluoroalkylation of nitrosoarenes. acs.orgacs.orgnih.govnih.gov This reaction utilizes perfluoroalkanesulfinates as the source of the perfluoroalkyl radical. acs.org The process generates labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates, which are not typically isolated but are directly used in the subsequent transformation. acs.orgnih.gov This method circumvents the challenges associated with the instability of many perfluoroalkylated amines, which are prone to fluoride elimination. acs.org

The labile N-perfluoroalkylated hydroxylamine intermediates formed in the initial step can undergo a controllable oxy/thiodefluorination to yield the final amide or thioamide product. acs.orgacs.orgacs.org The defluorination is thought to be facilitated by the nitrogen lone pair and hyperconjugation from the perfluoroalkyl group, leading to the formation of a transient oxaziridine (B8769555) intermediate. acs.org

This oxaziridine species is highly reactive and has not been detected directly. acs.org In the presence of a reducing agent like Zn/HCl, it is believed to be reduced to an iminoyl fluoride, which is then hydrolyzed to afford the final amide. acs.org Alternatively, in the presence of reagents like sodium acetate or potassium thioacetate, the intermediate can be converted into O-acyl hydroxamic acids or thioamides, respectively. acs.orgacs.org This pathway demonstrates the versatility of N-perfluoroalkylated amines as intermediates for synthesizing a variety of fluorinated compounds. acs.orgdiva-portal.org

Table 2: One-Pot N-Perfluoroalkylation–Defluorination Functionalization

| Step | Reagents | Intermediate | Product |

|---|---|---|---|

| 1. N-Perfluoroalkylation | Nitrosoarene, Perfluoroalkanesulfinate, Cu(II) catalyst | N-perfluoroalkylated hydroxylamine acs.org | - |

| 2a. Oxydefluorination | Zn/HCl | Iminoyl fluoride acs.org | Perfluoroalkylated amide acs.org |

| 2b. Oxydefluorination | Sodium Acetate | Oxaziridine acs.org | O-acyl hydroxamic acid acs.org |

Diastereoselective Transformations and Functionalization

Achieving stereocontrol in the synthesis of fluorinated compounds is crucial, as the spatial arrangement of atoms can significantly impact biological activity. Several methods have been developed for the diastereoselective synthesis of derivatives of 2,3,3,3-tetrafluoropropanamide.

A notable example is the highly diastereoselective reductive coupling of 2-bromo-2,3,3,3-tetrafluoropropanamide (B1270812) with various aldehydes. acs.orgfigshare.comnih.gov This reaction, promoted by a combination of triphenylphosphine (B44618) and titanium(IV) isopropoxide, proceeds smoothly at ambient temperature to produce erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with high selectivity. acs.orgnih.gov The use of an N-methoxy-N-methyl amide (a Weinreb amide) derivative of 2-bromo-2,3,3,3-tetrafluoropropanamide is key to this transformation's success. acs.org

Furthermore, direct C-H fluorination methods can also exhibit high diastereoselectivity, particularly with α-branched aliphatic amides, where the directing group and substrate conformation guide the fluorine atom to a specific face of the molecule. iu.edu The synthesis of tetrafluoropropionamides from chiral secondary amines and 1,1,3,3,3-pentafluoropropene (B1294464) also yields diastereomeric products whose conformational properties have been studied, revealing that the trifluoromethyl group influences a nearly syn conformation around the F-C-C=O bond. rsc.orgrsc.org

Table 3: Diastereoselective Synthesis of erythro-α-Fluoro-α-(trifluoromethyl)-β-hydroxy Amides

| Aldehyde Substrate | Yield | Diastereomeric Ratio (erythro:threo) |

|---|---|---|

| Benzaldehyde | 90% | 96:4 acs.org |

| 4-Methoxybenzaldehyde | 92% | 98:2 acs.org |

| 4-Nitrobenzaldehyde | 86% | 95:5 acs.org |

| 2-Naphthaldehyde | 88% | 97:3 acs.org |

| 3-Phenylpropanal | 87% | 95:5 acs.org |

| Cyclohexanecarboxaldehyde | 85% | 95:5 acs.org |

(Data sourced from a reductive coupling reaction of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide with various aldehydes. acs.org)

Reductive Coupling of 2-Bromo-2,3,3,3-tetrafluoropropanamide with Aldehydes

A key method for creating complex fluorinated molecules is the reductive coupling of 2-bromo-2,3,3,3-tetrafluoropropanamide with various aldehydes. acs.orgnih.gov This reaction provides an efficient pathway to synthesize important building blocks for more complex molecules. acs.orgnih.govfigshare.com

The reaction between N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide (a Weinreb amide) and different aldehydes proceeds smoothly at room temperature. acs.orgnih.gov This process yields α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with a high degree of erythro-selectivity. acs.orgnih.gov This specific stereochemical outcome is noteworthy and offers a complementary approach to other aldol (B89426) reactions that typically yield threo isomers. acs.org

A variety of aldehydes can be used in this reaction, leading to a range of substituted β-hydroxy amides. The reaction's success with different aldehydes demonstrates its versatility.

A crucial aspect of the reductive coupling is the catalytic system used to control the diastereoselectivity of the reaction. acs.orgnih.gov A combination of triphenylphosphine and titanium(IV) isopropoxide has been shown to be highly effective. acs.orgnih.gov

The reaction can be performed using stoichiometric amounts (1.2 equivalents each) of triphenylphosphine and titanium(IV) isopropoxide, which results in high yields and excellent erythro-selectivity. acs.orgnih.gov Remarkably, high erythro-selectivity can also be achieved when using a stoichiometric amount of triphenylphosphine with only a catalytic amount of titanium(IV) isopropoxide. acs.orgnih.gov This catalytic approach enhances the efficiency and practicality of the synthesis.

The following table summarizes the results of the reductive coupling with various aldehydes using the triphenylphosphine-titanium(IV) isopropoxide system.

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (erythro:threo) |

| Isobutyraldehyde | N-methoxy-N-methyl-2-fluoro-3-hydroxy-4-methyl-2-(trifluoromethyl)pentanamide | 85 | >95:5 |

| Benzaldehyde | N-methoxy-N-methyl-2-fluoro-3-hydroxy-3-phenyl-2-(trifluoromethyl)propanamide | 88 | >95:5 |

| 4-Methoxybenzaldehyde | N-methoxy-N-methyl-2-fluoro-3-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)propanamide | 90 | >95:5 |

| 4-Chlorobenzaldehyde | N-methoxy-N-methyl-3-(4-chlorophenyl)-2-fluoro-3-hydroxy-2-(trifluoromethyl)propanamide | 86 | >95:5 |

| 2-Naphthaldehyde | N-methoxy-N-methyl-2-fluoro-3-hydroxy-3-(naphthalen-2-yl)-2-(trifluoromethyl)propanamide | 89 | >95:5 |

| Cinnamaldehyde | N-methoxy-N-methyl-2-fluoro-3-hydroxy-5-phenyl-2-(trifluoromethyl)pent-4-enamide | 75 | >95:5 |

Data sourced from studies on the reductive coupling of 2-bromo-2,3,3,3-tetrafluoropropanamide. acs.orgnih.gov

Deprotonation at the α-Position of 2,3,3,3-Tetrafluoropropanamides

The deprotonation at the α-position of 2,3,3,3-tetrafluoropropanamides is a key step in various synthetic transformations. beilstein-journals.org This process generates a carbanion that can then react with different electrophiles. beilstein-journals.org However, the stability of the resulting trifluoromethylated carbanion is a significant consideration. beilstein-journals.org The choice of base and reaction conditions is critical to successfully generate the desired carbanion and avoid unwanted side reactions. beilstein-journals.org Studies have explored the use of organolithium reagents for this purpose. beilstein-journals.org

Michael Addition Reactions of 2,3,3,3-Tetrafluoropropanamides

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchem-station.com In the context of 2,3,3,3-tetrafluoropropanamides, these compounds can act as precursors to Michael acceptors. beilstein-journals.org

Research has shown that treatment of 2,3,3,3-tetrafluoropropanamides with a strong base like n-butyllithium (n-BuLi) can lead to the formation of gem-difluoroalkenes through the elimination of a fluorine atom. beilstein-journals.org These in-situ generated gem-difluoroalkenes are effective Michael acceptors. beilstein-journals.org Subsequent addition of a nucleophile, which can be another molecule of the deprotonated propanamide, results in the formation of Michael addition products. beilstein-journals.org This process has been successfully applied to synthesize a variety of α,β-unsaturated amides. beilstein-journals.org

The following table illustrates the scope of the Michael addition reaction with different substituted 2,3,3,3-tetrafluoropropanamides. beilstein-journals.org

| N-Substituent | Product | Yield (%) |

| Heptyl | 2,4,4-trifluoro-N,N-diheptyl-3-(trifluoromethyl)but-2-enamide | 75 |

| Benzyl (B1604629) | N,N-dibenzyl-2,4,4-trifluoro-3-(trifluoromethyl)but-2-enamide | 70 |

| 4-Methoxybenzyl | 2,4,4-trifluoro-N,N-bis(4-methoxybenzyl)-3-(trifluoromethyl)but-2-enamide | 68 |

| 4-Chlorobenzyl | N,N-bis(4-chlorobenzyl)-2,4,4-trifluoro-3-(trifluoromethyl)but-2-enamide | 72 |

Data derived from research on Michael addition reactions of 2,3,3,3-tetrafluoropropanamides. beilstein-journals.org

Formation of α,β-Unsaturated Fluorinated Amides via Elimination Reactions

Elimination reactions provide a direct route to α,β-unsaturated fluorinated amides from saturated precursors. The treatment of 2,3,3,3-tetrafluoropropanamides with a strong base can induce the elimination of hydrogen fluoride to yield α,β-unsaturated products. beilstein-journals.org For instance, the reaction of 2,3,3,3-tetrafluoropropanamides with tert-butyllithium (B1211817) can lead to the formation of fluorinated unsaturated amides through a process involving carbanion formation followed by an addition-elimination sequence. beilstein-journals.org

Other Relevant Synthetic Methodologies in Fluorinated Amide Synthesis

Beyond the specific reactions involving this compound, several other methodologies are crucial in the broader context of fluorinated amide synthesis. These include:

Radical N-Perfluoroalkylation–Defluorination: A one-pot method for synthesizing fluorinated hydroxamic acids, amides, and thioamides involves the N-perfluoroalkylation of nitrosoarenes, which creates labile N-perfluoroalkylated hydroxylamines. acs.orgnih.govacs.org These intermediates can then undergo controlled defluorination. acs.orgnih.govacs.org

Claisen Rearrangement: Fluorinated amides can be synthesized from carbohydrate-derived starting materials using a Claisen rearrangement of fluorinated vinyl ethers. researchgate.net

Palladium-Catalyzed Dehydrogenation: A sequence of pre-fluorination followed by palladium-catalyzed dehydrogenation of simple aliphatic amides can produce α,β-unsaturated imines, which are precursors to various complex molecules. nih.gov

Nickel-Catalyzed Hydroalkylation: Nickel-hydride catalyzed hydroalkylation of fluoroalkenes offers a method for the regio-, enantio-, and diastereoselective synthesis of fluorinated compounds with adjacent chiral centers. nih.govacs.org

These diverse synthetic strategies highlight the ongoing development of new and efficient ways to construct valuable fluorinated amide structures.

chemsrc.comacs.org-Wittig Rearrangements in Perfluorinated Systems

The chemsrc.comacs.org-Wittig rearrangement is a powerful carbon-carbon bond-forming reaction involving the base-promoted rearrangement of an ether to furnish a secondary or tertiary alcohol. organic-chemistry.orgwikipedia.org This transformation has been a subject of mechanistic and synthetic studies, though its application is considered somewhat more limited than the related acs.orgfigshare.com-Wittig rearrangement due to often moderate yields and a narrower substrate scope. organic-chemistry.org

The established mechanism for the chemsrc.comacs.org-Wittig rearrangement proceeds not through a concerted pericyclic pathway, but via a radical dissociation-recombination mechanism. organic-chemistry.org The process is initiated by the deprotonation of the ether at a carbon adjacent to the oxygen atom using a strong base, typically an organolithium reagent. This generates a lithiated carbanion intermediate, which then undergoes homolytic cleavage of the adjacent carbon-oxygen bond. This cleavage results in the formation of a radical-ketyl radical pair that exists transiently within a solvent cage. wikipedia.org A rapid recombination of these radical species affords the final lithium alkoxide product, which upon aqueous workup yields the rearranged alcohol. organic-chemistry.org

The regioselectivity and facility of the reaction are dictated by the substituents on the ether substrate. Groups that can effectively stabilize both the initial carbanion and the subsequent radical intermediate are ideal. organic-chemistry.org For instance, benzyl groups are excellent migrating groups due to their ability to stabilize the radical. The migratory aptitude generally follows the order of thermodynamic stability of the potential migrating radical: tertiary > secondary > primary > methyl. wikipedia.org Despite the involvement of radical intermediates, the reaction can proceed with a notable degree of stereoselectivity, typically with retention of configuration at the migrating carbon center and inversion at the carbanionic center. organic-chemistry.org

While the chemsrc.comacs.org-Wittig rearrangement has been successfully applied to various substrates, including O-glycosides for the synthesis of C-glycosides, its application within perfluorinated systems is a more nuanced area. organic-chemistry.orgresearchgate.net The presence of multiple fluorine atoms can significantly alter the electronic properties of a molecule, affecting the stability of anionic and radical intermediates and potentially influencing the feasibility and outcome of the rearrangement. The synthesis of a suitable perfluorinated ether substrate would be the prerequisite for attempting such a rearrangement.

Reformatsky-type Reactions with Fluorinated Imides

The Reformatsky reaction is a classic organometallic reaction that employs an α-halo ester and a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. An important variant of this reaction, the imino-Reformatsky reaction, utilizes imines as the electrophile to generate β-amino esters or amides. This methodology has proven particularly valuable for the synthesis of fluorinated amino acid derivatives. thieme-connect.comrsc.org

A direct and efficient synthetic approach to α,α-difluoro-β-amino amides involves the zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides. rsc.org This method provides a straightforward route to these valuable building blocks, which are precursors for fluorinated pharmaceutical mimics and oligopeptides. rsc.org

The reaction is typically carried out using activated zinc powder, with an activator such as trimethylsilyl (B98337) chloride being crucial for achieving high yields. A plausible mechanism involves the oxidative addition of the bromodifluoroacetamide to the zinc(0) metal. rsc.org Trimethylsilyl chloride is proposed to facilitate this step and aid in the solubilization of the resulting zinc enolate. This nucleophilic zinc enolate then adds to the imine electrophile to yield the desired α,α-difluoro-β-amino amide after workup. rsc.org

The scope of this reaction has been demonstrated with various substituted aldimines and bromodifluoroacetamides. Research findings indicate that benzaldimines with both electron-donating and electron-withdrawing groups, as well as sterically hindered substrates, can be successfully converted into the corresponding amino amides in moderate to high yields. rsc.org

| Aldimine (1) Substituent (Ar) | Amide (2) Substituent (R) | Product (3) Yield (%) |

|---|---|---|

| Phenyl | 4-Methoxyphenyl | 95 |

| 2-Methoxyphenyl | 4-Methoxyphenyl | 70 |

| 4-Methylphenyl | 4-Methoxyphenyl | 89 |

| 4-Fluorophenyl | 4-Methoxyphenyl | 94 |

| 4-Chlorophenyl | 4-Methoxyphenyl | 91 |

| 4-Bromophenyl | 4-Methoxyphenyl | 85 |

| 2-Naphthyl | 4-Methoxyphenyl | 63 |

| Phenyl | Benzyl | 83 |

Furthermore, the stereochemical outcome of the Reformatsky reaction can be controlled. The use of enantiopure chiral auxiliaries, such as Davis' N-sulfinylimines, as the imine component allows for highly diastereoselective additions of the fluorinated zinc enolate. nih.gov This asymmetric approach provides an effective pathway to enantiomerically pure α,α-difluoro-β-amino acids, which are of significant interest in medicinal chemistry. nih.gov

Advanced Analytical and Spectroscopic Characterization of 2,3,3,3 Tetrafluoropropanamide

Chromatographic Techniques for Fluorinated Amide Analysis

Chromatography is a cornerstone for the separation and analysis of complex chemical mixtures. For fluorinated amides, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable for both qualitative and quantitative analysis. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,3,3,3-Tetrafluoropropanamide. norden.org The gas chromatograph separates the compound from any non-volatile impurities or matrix components, and the mass spectrometer provides detailed structural information and enables sensitive quantification. norden.organalytik-jena.com The process involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

For the analysis of fluorinated compounds, a column with a non-polar or mid-polarity stationary phase is often employed. The mass spectrometer then ionizes the eluted compound, and the resulting fragments create a unique mass spectrum, or "fingerprint," that confirms the identity of this compound. Quantification is achieved by comparing the peak area of the compound to that of a known concentration standard.

Table 1: Representative GC-MS Parameters for Fluorinated Amide Analysis

| Parameter | Typical Value |

|---|---|

| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, ramp to 250 °C at 10 °C/min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: This data is illustrative and represents typical parameters for the analysis of small fluorinated organic molecules. science.govhmdb.ca

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

HPLC is a fundamental technique for impurity profiling in pharmaceutical and chemical manufacturing. science.govoup.com The development of a robust HPLC method is crucial for separating the main component, this compound, from any process-related impurities or degradation products. epa.gov These impurities can include starting materials, by-products, or isomers, which often have very similar structures to the main compound. science.gov

Method development for impurity profiling typically involves a systematic approach to optimize selectivity and resolution. bruker.com Key steps include the selection of a suitable stationary phase (column), optimization of the mobile phase composition (including organic modifier and pH), and adjustment of temperature and gradient elution. science.gov For fluorinated compounds, reversed-phase columns, such as C18 or those with specialized fluorinated stationary phases (e.g., pentafluorophenyl or PFP), are often effective.

Table 2: Illustrative HPLC Method Parameters for Impurity Profiling

| Parameter | Typical Setting |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Note: These parameters are representative and would require optimization for the specific impurity profile of this compound. mdpi.combruker.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis of Polyfluorinated Amides

For the detection of trace levels of polyfluorinated amides, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity. This technique is particularly important in environmental monitoring and safety assessments where very low detection limits are required. The EPA, for instance, has developed methods like Method 1633A for the analysis of 40 PFAS compounds in various matrices using LC-MS/MS.

In LC-MS/MS, the liquid chromatograph first separates the target analyte. The compound then enters the mass spectrometer, where it is ionized (typically using electrospray ionization, ESI). The first mass analyzer (a quadrupole) selects the specific molecular ion of this compound. This ion is then fragmented in a collision cell, and a second mass analyzer selects a specific fragment ion for detection. This two-stage mass filtering, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for highly specific and sensitive quantification.

Table 3: Example LC-MS/MS Parameters for Trace Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | Reversed-phase C18, 100 mm x 2.1 mm, 2.6 µm |

| Mobile Phase A | 2 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Transition | Precursor Ion (M-H)⁻ → Product Ion |

| Collision Energy | Optimized for specific compound |

| Limit of Quantitation | Low ng/L to pg/L range |

Note: This data is illustrative. The specific precursor/product ions and collision energy must be determined experimentally for this compound.

Advanced Spectroscopic Probes and Applications

Spectroscopy provides invaluable information about the molecular structure, bonding, and dynamics of a compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. For fluorinated compounds, ¹⁹F NMR is of special importance.

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of a fluorine atom is extremely sensitive to its local electronic environment, making ¹⁹F NMR an exquisite probe for structural and conformational changes. norden.org

For this compound (CF₃CHFCONH₂), the ¹⁹F NMR spectrum would provide a wealth of information. The -CF₃ group would appear as a doublet due to coupling with the adjacent single proton (-CHF-). The single fluorine in the -CHF- group would appear as a quartet due to coupling to the three equivalent fluorine atoms of the -CF₃ group. Further splitting of both signals would be observed due to coupling with the proton on the same carbon.

The magnitude of the coupling constants (J-values) and the precise chemical shifts are highly dependent on the molecule's three-dimensional structure and conformation. norden.org Factors such as bond rotation around the C-C single bond can be investigated. Changes in the solvent or temperature that affect the conformational equilibrium would be reflected in the ¹⁹F NMR spectrum, allowing for a detailed study of the molecule's dynamic behavior. norden.org This makes ¹⁹F NMR a critical tool for understanding the preferred spatial arrangement of the fluorine atoms and the amide group.

Determination of NMR Shielding Tensors and Spin-Spin Coupling Constants

The characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy involves the precise determination of nuclear shielding tensors and spin-spin coupling constants. These parameters provide fundamental insights into the molecule's electronic structure and three-dimensional conformation. Theoretical calculations, particularly using Density Functional Theory (DFT) and methods like Gauge-Including Atomic Orbitals (GIAO), are instrumental in predicting these NMR properties. q-chem.comfaccts.de The shielding tensor (σ) is a second-order property that describes the magnetic shielding experienced by a nucleus, which ultimately determines its chemical shift. q-chem.com

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would yield distinct signals and coupling patterns. The ¹⁹F NMR spectrum is particularly informative due to the presence of two different fluorine environments: the -CHF- group and the -CF₃ group. The spin-spin coupling constants (J-couplings) reveal through-bond connectivity. msu.edu Key interactions would include geminal (²J), vicinal (³J), and potentially long-range couplings involving the ¹H, ¹³C, and ¹⁹F nuclei. ucl.ac.uklibretexts.org The magnitude of these coupling constants is influenced by factors such as bond angles, dihedral angles, and substituent electronegativity. ucl.ac.uk For instance, vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.

Analysis of the expected spectra would involve interpreting the multiplicity of each signal according to the n+1 rule for spin-½ nuclei. msu.eduox.ac.uk The proton of the -CHF- group would appear as a complex multiplet due to coupling with the adjacent -CF₃ group (³JHF) and the geminal fluorine (²JHF). The amide protons (-NH₂) may exhibit broad signals and their coupling can be influenced by solvent and temperature effects due to chemical exchange.

Table 1: Predicted NMR Parameters for this compound This table presents hypothetical data based on typical values for fluorinated organic compounds.

| Nucleus | Group | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Relevant Coupling Constants (J) in Hz |

|---|---|---|---|---|

| ¹H | -CHF- | ~4.5 - 5.5 | Doublet of Quartets (dq) | ²JHF, ³JHF |

| ¹H | -NH₂ | ~7.0 - 8.5 | Broad Singlet | - |

| ¹⁹F | -CHF- | ~ -200 to -220 | Doublet of Quartets (dq) | ²JFH, ⁴JFF |

| ¹⁹F | -CF₃ | ~ -70 to -80 | Doublet of Doublets (dd) | ³JFH, ⁴JFF |

| ¹³C | C=O | ~165 - 175 | Multiplet | ²JCF, ³JCF |

| ¹³C | -CHF- | ~80 - 90 | Multiplet | ¹JCF, ²JCCF, ²JCF |

| ¹³C | -CF₃ | ~120 - 130 | Quartet | ¹JCF, ²JCCF |

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for the structural elucidation of this compound by identifying its functional groups and probing intermolecular interactions like hydrogen bonding. pressbooks.pubresearchgate.net The FTIR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. pressbooks.pub For analysis, Attenuated Total Reflection (ATR) is a common sampling technique that allows for rapid and easy measurement of solid or liquid samples. specac.comsurfacesciencewestern.com

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide and fluoroalkyl moieties. The amide group gives rise to several distinct vibrations:

N-H Stretching: Typically observed as one or two sharp bands in the 3200-3400 cm⁻¹ region for a primary amide. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. researchgate.net

Amide I Band: Occurring in the 1650-1700 cm⁻¹ range, this band is primarily due to the C=O stretching vibration. Its position is highly sensitive to the molecular environment and conformation. researchgate.net

Amide II Band: Found between 1550 and 1640 cm⁻¹, this band results from a combination of N-H bending and C-N stretching vibrations.

The tetrafluoropropyl group will be distinguished by intense absorption bands corresponding to C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region. The high electronegativity of fluorine atoms and the strength of the C-F bond lead to very strong absorptions, which are often the most prominent features in the spectra of fluorinated compounds. C-H stretching and bending vibrations associated with the chiral center will also be present.

Table 2: Characteristic FTIR Absorption Bands for this compound This table presents expected vibrational frequencies based on known data for amides and fluorinated compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3400 - 3200 | N-H Stretch | Amide (-NH₂) | Medium-Strong |

| 3000 - 2900 | C-H Stretch | -CHF- | Weak |

| 1700 - 1650 | C=O Stretch (Amide I) | Amide (-C=O) | Strong |

| 1640 - 1550 | N-H Bend (Amide II) | Amide (-NH₂) | Medium-Strong |

| 1400 - 1000 | C-F Stretch | -CHF-, -CF₃ | Very Strong |

Principles of Analytical Method Development and Validation

Application of Quality by Design (QbD) Principles in Analytical Method Optimization

The development of a robust analytical method for quantifying this compound is effectively guided by the principles of Quality by Design (QbD). rjptonline.org This systematic approach, termed Analytical QbD (AQbD), emphasizes proactive method development based on scientific understanding and risk management, rather than reactive problem-solving. sepscience.comresearchgate.net The goal is to build quality into the method from the outset, ensuring it is reliable and fit for its intended purpose throughout its lifecycle. rjptonline.org

The AQbD process begins with defining an Analytical Target Profile (ATP) . researchgate.net This predefines the method's objectives, including the analyte, matrix, and required performance characteristics like accuracy and precision. sepscience.com

Next, a risk assessment is performed to identify Critical Method Parameters (CMPs)—variables such as mobile phase composition, pH, column temperature, or flow rate in an HPLC method—that could significantly impact the method's performance. sepscience.comresearchgate.net Tools like fishbone diagrams can be used to visualize potential sources of variability.

With the CMPs identified, Design of Experiments (DoE) is employed to systematically study their effects on the Critical Quality Attributes (CQAs) of the analysis, such as peak resolution, tailing factor, and retention time. chromatographyonline.com This statistical approach is more efficient than the traditional one-factor-at-a-time (OFAT) approach, as it reveals interactions between parameters. The results of the DoE are used to establish a Method Operable Design Region (MODR) , which is a multidimensional space of CMPs within which the method consistently meets the ATP criteria. researchgate.net Operating within this defined space ensures the method's robustness and minimizes the risk of failure during routine use or method transfer. chromatographyonline.com

Evaluation of Method Performance Parameters (e.g., Specificity, Sensitivity, Accuracy, Reproducibility)

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comsiip.ac.in For a method analyzing this compound, several key performance parameters must be evaluated according to guidelines from bodies like the International Council for Harmonisation (ICH). demarcheiso17025.comeuropa.eu

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. siip.ac.in Specificity is typically demonstrated by showing that the analyte's signal is free from interference from blank and placebo samples.

Sensitivity: This parameter is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) . LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. corn12.dk These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. europa.eu

Accuracy: Accuracy reflects the closeness of the test results to the true value. researchgate.net It is assessed by analyzing samples with known concentrations of the analyte (e.g., a spiked matrix) and is typically expressed as the percent recovery. europa.eu According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Reproducibility (Precision): Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. europa.eu It is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. researchgate.net

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. demarcheiso17025.comresearchgate.net

Reproducibility: Assesses the precision between different laboratories, which is crucial for method transfer. researchgate.net Precision is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. demarcheiso17025.com

Table 3: Summary of Method Performance Parameters and Typical Acceptance Criteria

| Parameter | Definition | Typical Acceptance Criterion |

|---|---|---|

| Specificity | Ability to measure analyte in the presence of interferences. | Analyte peak is resolved from all other peaks (Resolution (Rs) > 1.5). researchgate.net |

| Linearity | Proportionality of test results to analyte concentration. | Correlation coefficient (r) or coefficient of determination (R²) ≥ 0.999. |

| Accuracy | Closeness of measured value to the true value. | Percent recovery typically within 98.0% - 102.0%. |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 2%. demarcheiso17025.com |

| Limit of Quantitation (LOQ) | Lowest amount quantifiable with acceptable precision/accuracy. | Signal-to-noise ratio ≥ 10. corn12.dk Precision at LOQ should be adequate (e.g., RSD < 10%). |

Computational Chemistry and Theoretical Studies on 2,3,3,3 Tetrafluoropropanamide

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular structure, stability, and reactivity of 2,3,3,3-tetrafluoropropanamide. These theoretical approaches allow for the detailed characterization of properties that can be challenging to probe experimentally.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of molecular geometries and electronic properties of organic compounds. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as AUG-cc-pVTZ, can elucidate the equilibrium geometry. ethz.ch These calculations reveal the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

The introduction of multiple fluorine atoms is expected to significantly influence the geometry. The strong electronegativity of fluorine leads to a contraction of the C-F bonds and an inductive withdrawal of electron density from the carbon backbone. This, in turn, affects the adjacent C-C and C=O bonds. Theoretical studies on similar α-fluoroamides have shown that the orientation around the F-C-C=O bond is crucial, with a preference for an anti-periplanar arrangement to minimize dipole-dipole repulsions between the C-F and C=O bonds. rsc.org However, in tetrafluorinated amides, the presence of the additional trifluoromethyl group can force the F-C-C=O bond into a nearly syn conformation. rsc.orgresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar fluorinated amides as specific computational results for this compound are not readily available in the literature.

| Parameter | Predicted Value |

| C-C Bond Length (Å) | 1.52 |

| C=O Bond Length (Å) | 1.21 |

| C-N Bond Length (Å) | 1.35 |

| C-F Bond Length (Å) | 1.37 |

| C-CF3 Bond Length (Å) | 1.54 |

| F-C-C=O Dihedral Angle (°) | ~0 (syn) or ~180 (anti) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to electronic transitions and chemical reactions. researchgate.netlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the amide group, specifically the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be the π* antibonding orbital of the carbonyl group. The presence of the highly electronegative fluorine atoms will lower the energy of both the HOMO and LUMO, but the effect on the HOMO is generally more pronounced, leading to a relatively large HOMO-LUMO gap. This contributes to the chemical stability often associated with fluorinated compounds. Computational methods like DFT are essential for accurately calculating these orbital energies and the resulting gap. researchgate.netrsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents illustrative data based on general values for similar organic molecules as specific computational results for this compound are not readily available in the literature.

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Prediction of Vibrational and Magnetic Resonance Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of molecules. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. arxiv.orgaps.orgnih.gov These theoretical frequencies, when appropriately scaled, show good agreement with experimental infrared (IR) and Raman spectra. nih.govnih.gov The predicted spectrum would exhibit characteristic peaks for the C=O stretch, N-H stretch, and various C-F stretching and bending modes, providing a unique vibrational fingerprint for the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using computational approaches like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is particularly useful for fluorinated compounds. rsc.orgnih.govresearchgate.netlibretexts.org For this compound, the ¹⁹F NMR spectrum is expected to be complex due to spin-spin coupling between the different fluorine environments (the single α-fluorine and the three γ-fluorines of the trifluoromethyl group). Theoretical predictions can help in the assignment of these complex spectra. rsc.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative) This table presents illustrative data based on characteristic ranges for these functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C=O | Stretch | 1680-1720 |

| C-F | Stretch | 1000-1400 |

| CF₃ | Symmetric Stretch | ~1150 |

Conformational Analysis and Stereoelectronic Effects of Fluorination

The introduction of fluorine atoms into a molecule has profound stereoelectronic consequences that dictate its conformational landscape. These effects are a result of the interplay between steric hindrance, electrostatic interactions, and hyperconjugation.

Stereoelectronic Factors Influencing Conformation (e.g., Gauche Effect, Dipole Effects)

One of the most significant stereoelectronic phenomena in fluorinated compounds is the gauche effect. This effect describes the tendency of a molecule to adopt a gauche conformation when a more sterically favorable anti conformation would be expected. acs.orgacs.orgacs.org In the context of a generic X-C-C-Y system, where X and Y are electronegative groups, the gauche arrangement is often preferred. This preference is attributed to a combination of hyperconjugative interactions (e.g., σ → σ* donation) and electrostatic interactions. acs.orgsemanticscholar.org

In this compound, the rotation around the C-C bond is heavily influenced by these stereoelectronic factors. The dipole moments of the C-F and C=O bonds are significant, and their relative orientation plays a crucial role in determining the conformational stability. ethz.ch The molecule will tend to adopt a conformation that minimizes the repulsion between these dipoles. aps.org Studies on α-fluoroamides have highlighted the importance of the opposing dipoles of the vicinal C-F and C=O bonds in favoring an anti-periplanar conformation. ethz.ch

Computational Modeling of Conformational Landscapes

Computational modeling is an essential tool for exploring the conformational landscape of flexible molecules like this compound. By systematically rotating the dihedral angles of the key rotatable bonds (e.g., the C-C bond) and calculating the potential energy at each point, a potential energy surface can be generated. This surface reveals the low-energy conformations (local and global minima) and the energy barriers to interconversion between them.

For this compound, the conformational analysis would focus on the rotation around the Cα-Cβ bond. The resulting energy profile would likely show distinct minima corresponding to gauche and anti conformations of the α-fluorine relative to the carbonyl group. The relative energies of these conformers would be determined by the balance of the stereoelectronic effects discussed previously. ethz.chresearchgate.net The solvent environment can also influence the conformational equilibrium, with polar solvents potentially stabilizing conformers with larger dipole moments. researchgate.net

Mechanistic Elucidation through Computational Reaction Dynamics

Computational reaction dynamics simulate chemical reactions at a molecular level, offering insights that are often difficult to obtain through experimental means alone. For fluorinated amides, such studies could illuminate the step-by-step process of bond formation and cleavage.

Identification of Transition States and Activation Energies in Fluorinated Amide Reactions

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, and the activation energy is the minimum energy required to reach this state. libretexts.org Computational chemistry provides powerful tools to identify the geometry of transition states and calculate their corresponding activation energies. youtube.com

Table 1: Hypothetical Data Table for Transition State Analysis in a Fluorinated Amide Reaction This table is illustrative and not based on published data for this compound.

| Reaction Step | Transition State | Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic attack | TS1 | DFT/B3LYP | 15.8 |

| Proton transfer | TS2 | MP2 | 12.3 |

| Ring opening | TS3 | DFT/B3LYP | 22.5 |

Role of Catalysis in Fluorinated Amide Synthesis Mechanisms

Catalysts are essential in many chemical syntheses for enhancing reaction rates and controlling selectivity by providing an alternative reaction pathway with a lower activation energy. libretexts.org Computational studies are instrumental in elucidating the precise role of a catalyst in the reaction mechanism. plos.orgnih.gov

Research on the synthesis of related compounds, such as the reductive coupling of 2-bromo-2,3,3,3-tetrafluoropropanamide (B1270812) derivatives, has been explored experimentally, often employing transition metal catalysts. acs.org A detailed computational study of such a catalytic cycle would typically involve:

Modeling the interaction of the catalyst with the reactants.

Locating the transition states for each step in the catalytic cycle.

Calculating the energy profile of the entire catalytic reaction.

Table 2: Illustrative Data for a Catalyzed Fluorinated Amide Synthesis This table is for demonstrative purposes only and does not represent specific findings for this compound.

| Catalytic Step | Catalyst System | Computational Method | Key Intermediate | Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Oxidative Addition | Pd(0)/Ligand | DFT | Pd(II)-amide complex | 18.2 |

| Migratory Insertion | Pd(II)-amide complex | DFT | Alkyl-Pd(II) complex | 14.7 |

| Reductive Elimination | Alkyl-Pd(II) complex | DFT | Product-Pd(0) complex | 20.1 |

Emerging Research and Future Perspectives in 2,3,3,3 Tetrafluoropropanamide Chemistry

Design and Synthesis of Advanced Fluorinated Amide Motifs for Chemical Biology

The incorporation of fluorinated moieties into biologically active molecules is a well-established strategy in medicinal chemistry and chemical biology to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.govacs.org Fluorinated amides, in particular, are prevalent structural motifs in numerous pharmaceuticals and bioactive compounds. nih.gov The design of advanced amide motifs, such as those derived from 2,3,3,3-Tetrafluoropropanamide, focuses on creating novel building blocks for the synthesis of complex molecular architectures.

Recent synthetic advancements have provided new pathways to access fluorinated amides. One-pot approaches, for instance, have been developed for the synthesis of fluorinated hydroxamic acids, amides, and thioamides. nih.govacs.org These methods often proceed through labile intermediates like N-perfluoroalkylated hydroxylamines, which can be controllably functionalized. nih.govacs.org Another innovative strategy involves photoenzymatic systems. Researchers have utilized visible-light-driven ene-reductases to generate carbon-centered radicals from fluorine-containing precursors, enabling their enantioselective hydroalkylation with alkenes. nih.gov This method allows for the synthesis of fluorinated amides with high yield and stereocontrol, creating products with distal chirality. nih.gov

While direct synthesis of this compound is not extensively detailed in the reviewed literature, these general methodologies provide a framework for its potential synthesis. For example, the corresponding 2,3,3,3-tetrafluoropropanoic acid could serve as a precursor, which is then coupled with an amine source using modern amidation protocols. The table below summarizes contemporary synthetic strategies applicable to the formation of fluorinated amides.

| Synthetic Strategy | Description | Key Features | Potential for this compound |

| N-Perfluoroalkylation–Defluorination | A one-pot reaction involving the N-perfluoroalkylation of nitrosoarenes, followed by a controllable defluorination pathway to yield various amides. nih.govacs.org | Versatile for producing amides, hydroxamic acids, and thioamides; proceeds through labile hydroxylamine (B1172632) intermediates. nih.govacs.org | Adaptable for creating N-aryl derivatives of fluorinated amides. |

| Photoenzymatic Synthesis | Utilizes a visible-light-driven ene-reductase system to couple fluorine-containing brominated amides with alkenes. nih.gov | High yield and enantioselectivity; produces compounds with remote stereocenters; operates under gentle, environmentally friendly conditions. nih.gov | Could be used to synthesize chiral derivatives related to the target amide. |

| Deoxyfluorination of CO₂ | Employs benign C1 sources like carbon dioxide (CO₂) in combination with a deoxyfluorination reagent to synthesize carbamoyl (B1232498) fluorides, which are precursors to amides. acs.orgresearchgate.net | Utilizes sustainable and readily available starting materials. acs.orgresearchgate.net | A potential route starting from basic chemical feedstocks. |

Green Chemistry Principles in the Synthesis of this compound

The increasing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in organofluorine synthesis. The goal is to develop methods that are safer, more efficient, and have a lower environmental impact. eurekalert.org For a compound like this compound, this involves minimizing hazardous reagents, reducing waste, and improving energy efficiency.

Key green chemistry strategies applicable to fluorinated amide synthesis include:

Use of Benign Feedstocks: Researchers have explored the use of carbon dioxide (CO₂) and carbon disulfide (CS₂) as benign C1 sources for synthesizing carbamoyl and thiocarbamoyl fluorides, which are versatile intermediates for fluorinated amines and amides. acs.orgresearchgate.net

Catalyst-Free and Solvent-Free Conditions: Microwave-assisted solid-phase synthesis represents a significant step towards greener reaction conditions. researchgate.net By adsorbing neat reactants onto solid supports and exposing them to microwave irradiation, reactions can proceed more quickly, often with higher yields and greater selectivity, while eliminating the need for conventional solvents. researchgate.net

Safer Reagents: A major focus in green fluorine chemistry is replacing hazardous fluorinating agents. For related sulfur-fluorine compounds, methods have been developed to replace highly toxic reagents like SO₂F₂ gas or KHF₂ with safer alternatives, generating only benign byproducts like NaCl and KCl. eurekalert.org This principle of reagent substitution is a cornerstone of designing greener syntheses for all organofluorine compounds.

Enzymatic Catalysis: As mentioned previously, enzyme-catalyzed reactions offer a gentle and environmentally friendly alternative to traditional chemical synthesis. nih.gov They operate under mild conditions and demonstrate high efficiency and selectivity, minimizing by-product formation. nih.govresearchgate.net

The application of these principles could lead to a more sustainable production process for this compound, moving away from traditional methods that may rely on harsh conditions or hazardous materials.

Research into Novel Applications in Functional Materials Science

Fluorinated amides are considered valuable building blocks for the development of functional materials. nih.govacs.org The unique properties conferred by the C-F bond, such as high thermal stability, chemical inertness, and hydrophobicity, make fluorinated compounds attractive for a wide range of material science applications. nih.gov While specific applications for this compound are still an area of active research, its structure suggests potential as a monomer or modifying agent for creating advanced fluoropolymers.

The incorporation of the tetrafluoropropylamide moiety into a polymer backbone could lead to materials with tailored properties:

Enhanced Thermal and Chemical Resistance: Fluoropolymers are known for their exceptional stability. nih.gov Integrating the this compound structure could yield polymers suitable for use in harsh environments, such as high-performance seals, gaskets, and linings.

Low Surface Energy Coatings: The high density of fluorine atoms in the molecule would contribute to low surface energy, a key characteristic for creating water- and oil-repellent surfaces (oleophobicity and hydrophobicity). nih.gov Such polymers could be used in durable, self-cleaning coatings for textiles, electronics, and architectural surfaces.

Specialty Membranes: The polarity of the amide group combined with the fluorinated alkyl chain could be exploited in the design of selective membranes for gas separation or filtration applications.

The development of such materials aligns with the broader trends in fluoropolymer research, which seeks to create high-performance materials for demanding applications in aerospace, electronics, and energy sectors. nih.gov

| Potential Material Application | Key Property Conferred by Fluorinated Amide | Example End-Use |

| Advanced Coatings | Low surface energy, chemical inertness | Water/oil repellent textiles, anti-graffiti surfaces, protective electronic coatings |

| High-Performance Polymers | Thermal stability, durability | Seals and gaskets for automotive/aerospace, chemically resistant tubing |

| Functional Membranes | Tunable polarity and permeability | Gas separation, selective filtration, fuel cell components |

Interdisciplinary Approaches in Organofluorine Chemistry and Related Fields

The advancement of organofluorine chemistry is increasingly dependent on interdisciplinary collaboration, particularly with the field of computational chemistry. researchgate.net Computational methods, such as Density Functional Theory (DFT), provide powerful tools for understanding the structural, electronic, and spectroscopic properties of fluorinated molecules like this compound. mdpi.comnih.gov

These computational approaches allow researchers to:

Predict Molecular Structures: DFT calculations can determine stable conformations, bond lengths, and bond angles, offering insights that are crucial for understanding reactivity and designing new molecules. mdpi.com

Simulate Spectroscopic Properties: Theoretical predictions of IR, Raman, and NMR spectra can aid in the characterization of newly synthesized compounds by correlating computational data with experimental findings. mdpi.comnih.gov

Investigate Reaction Mechanisms: By modeling reaction pathways and transition states, computational studies can help optimize synthetic conditions and guide the development of more efficient chemical processes.

Guide Material Design: Molecular docking and simulation can predict how molecules will interact, which is essential for designing drugs or understanding the properties of new materials. nih.govnih.gov

This synergy between synthetic chemistry and computational analysis accelerates the discovery and development process. For this compound, computational studies can predict its reactivity, stability, and potential interactions in biological systems or material matrices, thereby guiding experimental efforts in a more targeted and efficient manner. This integrated approach is fundamental to tackling complex challenges in fields ranging from drug discovery to materials science. ethz.ch

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。